
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a trimethylpyrazolyl group, and a nicotinamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-methoxyphenyl ethylamine, through the reaction of 3-methoxybenzaldehyde with ethylamine under reductive amination conditions.
Pyrazole Formation: The next step involves the synthesis of the 3,4,5-trimethyl-1H-pyrazole moiety. This can be achieved by reacting 3,4,5-trimethylpyrazole with an appropriate halogenated precursor under basic conditions.
Coupling Reaction: The final step involves coupling the intermediate 3-methoxyphenyl ethylamine with the 3,4,5-trimethyl-1H-pyrazole derivative and nicotinoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced derivatives.
Substitution Products: Various substituted nicotinamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is investigated for its therapeutic properties. Its structure suggests potential interactions with biological targets that could lead to the development of new pharmaceuticals.
Potential Therapeutic Uses:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety is known to enhance biological activity due to its ability to interact with multiple cellular pathways.
- Anti-inflammatory Properties : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokine production, suggesting that this compound may also possess anti-inflammatory effects.
Case Study Example:
In a study examining the structure-activity relationship (SAR) of pyrazole derivatives, it was found that modifications to the pyrazole ring significantly enhanced anticancer activity against breast cancer cell lines. The results indicated that compounds with methoxy and trimethyl substitutions were particularly effective at inhibiting tumor growth .
Biological Research Applications
The compound's unique structural features make it a valuable tool in biological research.
Biological Mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially targeting kinases or phosphatases involved in cancer progression.
- Receptor Modulation : It could also modulate receptor activity, influencing pathways related to cell proliferation and survival.
Data Table 1: Biological Activity of Similar Compounds
Compound Name | Target | Activity | Reference |
---|---|---|---|
Pyrazole A | Kinase | Inhibitor | |
Pyrazole B | Receptor X | Agonist | |
Pyrazole C | Cytokine | Antagonist |
Material Science Applications
Beyond its medicinal properties, this compound could be utilized in material science.
Potential Uses:
- Polymer Development : The compound's chemical properties may allow it to serve as a monomer or additive in the synthesis of advanced polymers with specific thermal or mechanical properties.
- Optoelectronic Devices : Given the electronic properties associated with pyrazole derivatives, this compound could be explored for applications in sensors or light-emitting devices.
Mechanism of Action
The mechanism of action of N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds such as nicotinamide riboside and nicotinamide mononucleotide.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-methyl-1H-pyrazole.
Uniqueness
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and trimethylpyrazolyl groups contribute to its potential bioactivity and versatility in various applications.
Biological Activity
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C18H24N4O2
- Molecular Weight : 332.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The pyrazole moiety is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Receptor Modulation : The nicotinamide portion may interact with nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and neuronal activity.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Activity | Description |
---|---|
Anticancer | Exhibits cytotoxic effects on cancer cell lines such as HeLa and HepG2. |
Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
Antimicrobial | Demonstrates activity against various bacterial strains. |
Neuroprotective | Potentially protects neuronal cells from oxidative stress-induced damage. |
Anticancer Activity
In a study evaluating the antiproliferative effects of the compound on cancer cell lines, it was found that:
- The compound reduced the viability of HeLa (cervical cancer) cells by approximately 54% at a concentration of 50 µM.
- HepG2 (liver cancer) cells showed a growth inhibition percentage of 38% under similar conditions .
These results indicate a selective toxicity towards cancer cells while sparing normal fibroblast cells.
Anti-inflammatory Effects
Research has demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Properties
The compound has been tested against several bacterial strains, showing notable antibacterial activity. For instance:
- It exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
This antimicrobial activity highlights its potential application in treating bacterial infections .
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-13-14(2)24-25(16(13)4)20-10-9-18(12-22-20)21(26)23-15(3)17-7-6-8-19(11-17)27-5/h6-12,15H,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHSRMZUSMGVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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